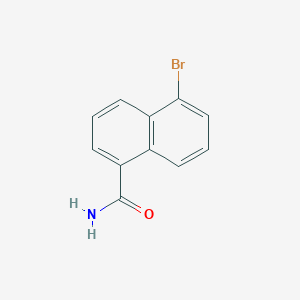

5-Bromo-1-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXAOKQABXJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562922 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-59-5 | |

| Record name | 5-Bromonaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Bromo-1-naphthamide

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-naphthamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-naphthamide, a key intermediate in medicinal chemistry and materials science. Naphthalene-based scaffolds are prevalent in numerous pharmacologically active agents, and the introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modification through cross-coupling reactions. This document details a reliable, two-step synthetic pathway starting from 1-naphthoic acid, including the rationale behind the chosen methodology. Furthermore, it establishes a self-validating framework for the structural elucidation and purity assessment of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of 5-Bromo-1-naphthamide.

Introduction: The Significance of 5-Bromo-1-naphthamide

Naphthylimides and related naphthalene derivatives are a pivotal class of aromatic heterocyclic compounds that serve as foundational structures for a wide array of pharmacologically significant drugs.[1][2] These scaffolds are found in agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The planar, aromatic nature of the naphthalene core allows for effective intercalation with biological macromolecules like DNA, a property that underpins many of its therapeutic applications.[1][2]

The strategic introduction of a bromine atom, as in 5-Bromo-1-naphthamide, significantly enhances the synthetic utility of the naphthalene scaffold. The bromo-substituent acts as a versatile functional handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic modification of the core structure to optimize biological activity and physicochemical properties, a cornerstone of modern drug discovery.[3] This guide provides a robust and reproducible methodology for the synthesis of 5-Bromo-1-naphthamide and a comprehensive protocol for its unambiguous characterization.

Synthetic Strategy and Protocols

The synthesis of 5-Bromo-1-naphthamide is most effectively approached via a two-step sequence starting from commercially available 1-naphthoic acid. The retrosynthetic analysis, shown below, illustrates this logical disconnection from the target amide to its carboxylic acid precursor.

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Bromo-1-naphthamide: A Methodological Approach

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is paramount for effective drug development and formulation. This guide provides a comprehensive methodological framework for the determination and in-depth analysis of the crystal structure of 5-Bromo-1-naphthamide, a key intermediate in organic synthesis. In the absence of a publicly available crystal structure for this specific compound, this document serves as a detailed roadmap for researchers, outlining the necessary steps from synthesis and crystallization to advanced crystallographic and computational analysis. We delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and self-validating workflow.

Introduction: The Significance of Crystalline Architecture

The naphthamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position of the naphthalene ring in 5-Bromo-1-naphthamide not only influences its reactivity in further synthetic transformations but is also expected to play a significant role in directing its crystal packing through halogen bonding and other non-covalent interactions. A comprehensive understanding of its solid-state structure is therefore invaluable for predicting its behavior in solid dosage forms and for the rational design of new materials with desired properties.

This guide will navigate the reader through a systematic approach to elucidate the crystal structure of 5-Bromo-1-naphthamide, beginning with its synthesis and the critical step of obtaining single crystals suitable for X-ray diffraction analysis. We will then detail the process of data collection, structure solution, and refinement. Finally, we will explore advanced analytical techniques, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, to provide a deep understanding of the intermolecular interactions that govern the crystal packing.

Synthesis and Spectroscopic Characterization

A robust and well-characterized synthesis is the foundational step for any crystallographic study. 5-Bromo-1-naphthamide can be reliably synthesized from its corresponding carboxylic acid.

Synthesis of 5-Bromo-1-naphthamide

A common and effective method for the synthesis of 5-Bromo-1-naphthamide is the conversion of 5-bromo-1-naphthoic acid to the corresponding acyl chloride, followed by amidation.[1]

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 5-bromo-1-naphthoic acid (1.0 eq.) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Amidation: After cooling the reaction mixture to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 5-bromo-1-naphthoyl chloride is then dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). This solution is added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia in a suitable organic solvent.

-

Work-up and Purification: The reaction mixture is stirred for an additional 1-2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether to remove any unreacted starting material, and then dried under vacuum to afford 5-Bromo-1-naphthamide as a solid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized 5-Bromo-1-naphthamide using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the naphthalene ring system, with chemical shifts and coupling constants characteristic of the substitution pattern. The amide protons (NH₂) will likely appear as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the naphthalene ring and the amide carbonyl group. The carbon attached to the bromine atom will show a characteristic chemical shift. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amide (around 3100-3500 cm⁻¹), a strong C=O stretching vibration (around 1650 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.[2][3] |

| Mass Spec. | A molecular ion peak corresponding to the mass of 5-Bromo-1-naphthamide (C₁₁H₈BrNO), with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4] |

Crystallization: The Art of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The goal is to grow a single crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-ordered internal lattice.

Solvent Selection and Crystallization Techniques

The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but will result in a supersaturated solution upon cooling, leading to crystal growth.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to a gradual increase in concentration and crystal formation.

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[5]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[6]

Experimental Protocol (Slow Cooling):

-

Dissolve the purified 5-Bromo-1-naphthamide in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) in an Erlenmeyer flask.

-

Once fully dissolved, loosely cover the flask to prevent rapid evaporation and contamination.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, scratching the inside of the flask with a glass rod can sometimes induce nucleation.

-

Once crystals have formed, the flask can be transferred to a refrigerator (4 °C) to maximize the yield.

-

The crystals are then isolated by filtration, washed with a small amount of the cold solvent, and allowed to air dry.

Caption: Workflow from synthesis to crystal selection for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[7][8]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

Experimental Protocol:

-

Crystal Mounting: A single crystal of 5-Bromo-1-naphthamide is carefully selected under a microscope and mounted on a suitable holder, such as a glass fiber or a cryoloop.

-

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are used to solve the crystal structure.

Workflow:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as polarization and absorption.[10]

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11][12][13][14]

Caption: The workflow for single-crystal X-ray diffraction analysis.

In-Depth Structural Analysis

Once the crystal structure is solved and refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of the 5-Bromo-1-naphthamide molecule will be determined. The planarity of the naphthalene ring system and the orientation of the amide group can be analyzed.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For 5-Bromo-1-naphthamide, several types of interactions are anticipated:

-

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are expected to play a major role in the crystal packing, potentially forming chains or sheets of molecules.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as the carbonyl oxygen of a neighboring molecule.

-

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, further stabilizing the crystal structure.

Advanced Computational Analysis

Computational methods are powerful tools for gaining deeper insights into the crystal structure and intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal.

Key Features of Hirshfeld Surface Analysis:

-

d_norm surface: This surface is mapped with the normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to complement and validate the experimental crystal structure.

Applications of DFT in Crystallographic Studies:

-

Geometry Optimization: The geometry of an isolated molecule of 5-Bromo-1-naphthamide can be optimized to its lowest energy conformation, which can then be compared to the experimentally determined geometry in the crystal.[18][19]

-

Intermolecular Interaction Energies: The energies of specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) can be calculated to quantify their strength and importance in the crystal packing.[20][21]

-

Spectroscopic Data Prediction: DFT can be used to predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which can be compared with the experimental data for further validation of the structure.[3][22]

Caption: A comprehensive workflow for the analysis of the crystal structure.

Conclusion

While the crystal structure of 5-Bromo-1-naphthamide has not yet been reported in the public domain, this technical guide provides a comprehensive and robust framework for its determination and analysis. By following the detailed methodologies outlined herein, from synthesis and crystallization to advanced crystallographic and computational analysis, researchers will be well-equipped to elucidate the intricate solid-state architecture of this important molecule. The insights gained from such a study will be invaluable for applications in materials science and drug development, enabling the rational design of new materials and pharmaceutical formulations with optimized properties.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- SOP: CRYSTALLIZATION. (n.d.).

- How to Crystallize Organic Compounds. (2024, October 10). wikiHow.

- Crystallization - Organic Chemistry at CU Boulder. (n.d.).

- Guide for crystallization. (n.d.).

- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A

- Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. (2019, August 30). YouTube.

- Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 29). YouTube.

- A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.

- The Hirshfeld Surface - CrystalExplorer. (n.d.).

- Refinement of crystal structures. (n.d.). Oxford Academic.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- 5-bromo-1-naphthamide(SALTDATA: FREE) synthesis - ChemicalBook. (n.d.).

- Structure Refinement - The University of Oklahoma. (n.d.).

- Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate.

- New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science.

- Single crystal X-ray diffraction - Rigaku. (n.d.).

- Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.).

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PubMed Central.

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).

- X-ray crystallography - Wikipedia. (n.d.).

- Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.).

- 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).

- Critical examination of the supermolecule density functional theory calculations of intermolecular interactions. (n.d.). Semantic Scholar.

- DFT CALCULATIONS ON THE MOLECULAR GEOMETRY, ELECTRONIC STRUCTURE AND INTERMOLECULAR INTERACTIONS FOR THE IONIC SALT HYDRATE Cs 2 Ni(SeO 4 ) 2 .4H 2 O. (2021, March 31). ResearchGate.

- Density functional theory computation of the intermolecular interactions of Al2@C24 and Al2@Mg12O12 semiconducting quantum dots conjugated with the glycine tripeptide. (2023, March 28). NIH.

- Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022, December 31).

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online.

- Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. (2020, February 5).

- α-NAPHTHOIC ACID - Organic Syntheses Procedure. (n.d.).

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- Help with synthesis of 5-Bromo-2-naphthoic acid : r/Chempros. (2020, April 2). Reddit.

- 5-bromo-1-naphthamide | CAS# 22531-59-5 | MFCD12198491 | BB-4034437 - Hit2Lead. (n.d.).

- 5-Bromo-1-naphthoic acid - CymitQuimica. (n.d.).

Sources

- 1. 5-bromo-1-naphthamide(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajer.org [ajer.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. unifr.ch [unifr.ch]

- 7. rigaku.com [rigaku.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. portlandpress.com [portlandpress.com]

- 11. fiveable.me [fiveable.me]

- 12. academic.oup.com [academic.oup.com]

- 13. ou.edu [ou.edu]

- 14. researchgate.net [researchgate.net]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. crystalexplorer.net [crystalexplorer.net]

- 17. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Density functional theory computation of the intermolecular interactions of Al2@C24 and Al2@Mg12O12 semiconducting quantum dots conjugated with the glycine tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-naphthamide is a key synthetic intermediate possessing a unique combination of a reactive bromine atom and an amide functional group on a rigid naphthalene scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in medicinal chemistry and materials science. We will delve into detailed experimental protocols for its synthesis and explore its utility in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations, highlighting its role as a versatile building block for the construction of complex molecular architectures, including potential therapeutic agents such as PARP inhibitors.

Introduction

The naphthamide framework is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the 1-naphthamide core provides a strategic handle for further molecular elaboration. This bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The amide group also offers a site for modification or can participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This guide aims to be a definitive resource for researchers leveraging the unique chemical attributes of 5-Bromo-1-naphthamide in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-1-naphthamide is essential for its effective use in synthesis and for the interpretation of experimental results.

Table 1: Physicochemical Properties of 5-Bromo-1-naphthamide

| Property | Value | Source/Comment |

| CAS Number | 22531-59-5 | [1] |

| Molecular Formula | C₁₁H₈BrNO | [1] |

| Molecular Weight | 249.09 g/mol | Calculated |

| Appearance | White to off-white solid | General observation |

| Melting Point | Data not available in searched sources | |

| Solubility | Soluble in THF, DMF, and other polar organic solvents. Limited solubility in nonpolar solvents and water. | Inferred from synthesis protocols |

| pKa | Data not available in searched sources |

Synthesis and Purification

The most common laboratory-scale synthesis of 5-Bromo-1-naphthamide involves a two-step procedure starting from the commercially available 5-bromonaphthalene-1-carboxylic acid.

Synthetic Protocol: From Carboxylic Acid to Amide

This procedure involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by amination.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 5-bromonaphthalene-1-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, is added thionyl chloride (SOCl₂) (1.5 - 2.0 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux (typically 70-80 °C) for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Solvent Removal: After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromonaphthalene-1-carbonyl chloride. This intermediate is often used in the next step without further purification.

-

Amination: The crude acyl chloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The solution is then added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (a large excess).

-

Reaction and Work-up: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and then with a minimal amount of cold diethyl ether or hexane to remove nonpolar impurities.

-

Purification: The crude 5-Bromo-1-naphthamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the product as a crystalline solid.

Caption: Synthetic workflow for 5-Bromo-1-naphthamide.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for 5-Bromo-1-naphthamide

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthalene ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The two amide protons (-CONH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons are expected in the δ 120-140 ppm region. The carbonyl carbon of the amide should appear downfield, typically in the range of δ 165-175 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching of the primary amide: two bands around 3350 and 3180 cm⁻¹. - C=O stretching (Amide I band): strong absorption around 1660 cm⁻¹. - N-H bending (Amide II band): around 1620 cm⁻¹. - C-Br stretching: in the fingerprint region, typically below 700 cm⁻¹. - Aromatic C-H stretching: above 3000 cm⁻¹. - Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z 250.0 and [M+Na]⁺ at m/z 272.0, showing a characteristic isotopic pattern for a bromine-containing compound. |

Chemical Reactivity and Synthetic Applications

5-Bromo-1-naphthamide is a bifunctional molecule, with the reactivity of both the aryl bromide and the primary amide. This dual reactivity makes it a valuable precursor for a wide array of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 5-Bromo-1-naphthamide is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][3]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-Bromo-1-naphthamide (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated.

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General scheme of Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-arylated amines, which are common motifs in pharmaceuticals.[4][5][6]

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-Bromo-1-naphthamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq).

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

The reaction mixture is heated to 80-110 °C and stirred until the reaction is complete as indicated by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography.

Caption: General scheme of Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA)

While less common for unactivated aryl bromides, under forcing conditions or with strong nucleophiles, the bromine atom of 5-Bromo-1-naphthamide can undergo nucleophilic aromatic substitution.[7][8][9] The electron-withdrawing nature of the amide group, although modest, can provide some activation for this transformation, particularly for nucleophilic attack at the ortho and para positions relative to the electron-withdrawing group.

Reactions of the Amide Group

The primary amide functionality of 5-Bromo-1-naphthamide can also be a site for chemical modification.

Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid, 5-bromonaphthalene-1-carboxylic acid. Basic hydrolysis is typically performed by heating the amide in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide.

The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.[10][11][12][13] This reaction would yield (5-bromonaphthalen-1-yl)methanamine, a valuable building block for further derivatization.

General Protocol for Amide Reduction:

-

To a suspension of LiAlH₄ (excess, typically 2-4 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 5-Bromo-1-naphthamide (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude amine, which can be purified by distillation or chromatography.

Applications in Drug Discovery and Materials Science

The versatile reactivity of 5-Bromo-1-naphthamide makes it an attractive starting material for the synthesis of a variety of functional molecules.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many potent PARP inhibitors feature a substituted naphthamide or phthalazinone core. 5-Bromo-1-naphthamide serves as a key precursor for the synthesis of analogs of these inhibitors, where the bromine atom can be replaced with various functional groups through cross-coupling reactions to probe the binding pocket of the PARP enzyme.[14][15][16][17][18] The amide group is a crucial pharmacophoric element, often involved in hydrogen bonding interactions with the enzyme's active site.

Building Block for Organic Electronics

The rigid, planar structure of the naphthalene core makes it a suitable component for organic electronic materials. By functionalizing 5-Bromo-1-naphthamide through cross-coupling reactions, researchers can synthesize novel conjugated molecules with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Safety and Handling

5-Bromo-1-naphthamide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed.[19] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

5-Bromo-1-naphthamide is a highly valuable and versatile synthetic intermediate. Its dual reactivity, stemming from the presence of both a reactive bromine atom and a modifiable amide group on a naphthalene scaffold, provides a powerful platform for the synthesis of a diverse range of complex organic molecules. This guide has outlined its key chemical properties, provided detailed synthetic protocols, and explored its reactivity in important transformations. With its demonstrated potential as a precursor for bioactive molecules, including PARP inhibitors, and its utility in the development of novel organic materials, 5-Bromo-1-naphthamide will undoubtedly continue to be a compound of significant interest to the scientific community.

References

-

PubChem. (n.d.). 5-Bromo-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

-

University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

-

Slideshare. (n.d.). COMPARISION BETWEEN 1 H & 13 C NMR. Retrieved from [Link]

-

PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 1H-NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-bromo-1-methyl-naphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthamide. Retrieved from [Link]

Sources

- 1. 5-bromo-1-naphthamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. adichemistry.com [adichemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-Bromo-1-naphthaldehyde | C11H7BrO | CID 2749252 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-1-naphthamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is a critical early-stage gatekeeper to its potential as a therapeutic agent. Poor solubility can hinder formulation, bioavailability, and ultimately, the efficacy of a drug candidate. 5-Bromo-1-naphthamide, a member of the aromatic amide family, presents a unique set of physicochemical properties that govern its interaction with various solvent systems. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-Bromo-1-naphthamide in organic solvents, designed to empower researchers with the knowledge to make informed decisions in their experimental designs.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For 5-Bromo-1-naphthamide, its solubility in a given organic solvent is primarily dictated by its polarity, hydrogen bonding capability, and the overall molecular architecture.

Molecular Structure and Physicochemical Properties of 5-Bromo-1-naphthamide

5-Bromo-1-naphthamide possesses a rigid, bicyclic aromatic naphthyl ring system, which is inherently nonpolar. The presence of a bromine atom further contributes to the lipophilicity of the molecule. Conversely, the primary amide (-CONH2) functional group introduces polarity and the capacity for hydrogen bonding. The amide group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen).[1][2]

The interplay between the large nonpolar naphthyl bromide core and the polar amide group suggests that 5-Bromo-1-naphthamide will exhibit moderate polarity. Its solubility will therefore be favored in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

Predicting Solubility in Common Organic Solvents

Based on the structural characteristics of 5-Bromo-1-naphthamide, we can predict its relative solubility in a range of common organic solvents. A key indicator of a solvent's polarity is its dielectric constant. Solvents with a higher dielectric constant are more polar.

Table 1: Predicted Solubility of 5-Bromo-1-naphthamide in Common Organic Solvents

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||||

| n-Hexane | C₆H₁₄ | 1.88 | Very Low | The large, nonpolar naphthyl bromide moiety will have some affinity for hexane, but the polar amide group will significantly hinder dissolution. |

| Toluene | C₇H₈ | 2.38 | Low to Moderate | The aromatic nature of toluene can interact favorably with the naphthyl ring system, but its low polarity will limit its ability to solvate the amide group. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Moderate | DCM's moderate polarity can solvate the overall molecule, but it lacks hydrogen bonding capabilities to effectively interact with the amide group. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate to High | THF is a moderately polar ether that can act as a hydrogen bond acceptor, which will facilitate the dissolution of the amide group. |

| Acetone | C₃H₆O | 20.7 | High | Acetone is a polar aprotic solvent with a strong dipole moment and can act as a hydrogen bond acceptor, making it a good candidate for dissolving 5-Bromo-1-naphthamide. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Very High | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many amides. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 46.7 | Very High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, often capable of dissolving even sparingly soluble compounds. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₆O | 24.6 | Moderate | Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to interact with the amide group. However, the nonpolar naphthyl bromide part may limit high solubility. |

| Methanol | CH₄O | 32.7 | Moderate | Similar to ethanol, methanol's hydrogen bonding capabilities will aid in dissolution, though the large nonpolar region of the solute is a limiting factor. |

Note: The dielectric constants are approximate values and can vary with temperature and purity. The predicted solubilities are qualitative and should be confirmed experimentally.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for accurate and reliable data. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements".[3][4][5][6][7]

Materials and Equipment

-

5-Bromo-1-naphthamide (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Bromo-1-naphthamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Bromo-1-naphthamide.

-

-

Quantification and Data Reporting:

-

Construct a calibration curve using standard solutions of 5-Bromo-1-naphthamide of known concentrations.

-

From the calibration curve, determine the concentration of 5-Bromo-1-naphthamide in the diluted samples.

-

Calculate the equilibrium solubility of 5-Bromo-1-naphthamide in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of 5-Bromo-1-naphthamide.

Implications for Drug Development

A thorough understanding of the solubility of 5-Bromo-1-naphthamide in various organic solvents is paramount for several stages of the drug development process:

-

Chemical Synthesis and Purification: The choice of an appropriate solvent is crucial for efficient reaction kinetics and for the crystallization and purification of the final compound.

-

Preformulation Studies: Solubility data informs the selection of suitable excipients and the development of a stable and effective dosage form.

-

In Vitro and In Vivo Screening: The ability to prepare stock solutions of known concentrations is essential for accurate biological assays. For in vivo studies, the choice of a suitable vehicle for administration is dependent on the compound's solubility.

-

Biopharmaceutical Classification System (BCS): According to FDA guidelines, solubility is a key parameter in classifying a drug substance, which can impact the regulatory pathway for a new drug application.[8][9][10][11][12]

Conclusion

References

- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.

- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. gmp-compliance.org. Published January 25, 2023.

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- gmp-compliance.org. USP: Proposed Addition to Chapter <1236> Solubility Measurements. Published March 9, 2022.

- Technical Note: Solubility Measurements.

- Murov, S. Common Solvents Used in Organic Chemistry: Table of Properties. Published August 9, 2020.

- Murov, S. Properties of Solvents Used in Organic Chemistry.

- Hoye, T.R. Properties of Common Organic Solvents. Published September 8, 2022.

- TCI Chemicals. Organic Solvents.

- Common Organic Solvents: Table of Properties.

- Volpe, D.A. BCS Methodology: Solubility, Permeability & Dissolution. FDA. Published August 2022.

- Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immedi

- FDA. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Published August 2018.

- FDA.

- Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Published August 1, 2023.

- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Published November 3, 2025.

- Principles of Drug Action 1, Spring 2005, Amides.

- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.

- Chemistry Stack Exchange. Solubility of Amides. Published July 10, 2020.

- Chemistry LibreTexts. 10.6: Physical Properties of Amides. Published August 20, 2014.

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. uspnf.com [uspnf.com]

- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 5. biorelevant.com [biorelevant.com]

- 6. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. fda.gov [fda.gov]

- 9. pqri.org [pqri.org]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Purity Analysis of Commercially Available 5-Bromo-1-naphthamide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 5-Bromo-1-naphthamide, a key intermediate in pharmaceutical and materials science research. Recognizing the critical impact of impurity profiles on the safety, efficacy, and reproducibility of final products, this document outlines a multi-faceted analytical strategy.[1][2] We delve into the theoretical origins of potential impurities, drawing from common synthetic pathways, and present a suite of orthogonal analytical techniques for their identification and quantification. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided. The guide emphasizes a causality-driven approach to experimental design and data interpretation, ensuring a self-validating and robust purity assessment system. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction: The Imperative for Purity in 5-Bromo-1-naphthamide

5-Bromo-1-naphthamide is a halogenated aromatic amide whose utility as a building block is predicated on its structural integrity and purity. In pharmaceutical applications, impurities can alter biological activity and introduce toxicity, while in materials science, they can compromise the performance and reliability of advanced materials.[1] The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[1] Therefore, a rigorous and well-defined analytical strategy to characterize the purity of commercially available 5-Bromo-1-naphthamide is not merely a quality control measure but a fundamental requirement for its intended applications.

Impurities in active pharmaceutical ingredients (APIs) or key intermediates can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates, reagents), degradation, or contamination.[3][4] This guide provides the scientific rationale and practical methodologies to establish a comprehensive impurity profile for 5-Bromo-1-naphthamide.

Predicting the Impurity Landscape

A logical first step in purity analysis is to anticipate the likely impurities based on the synthetic route. While multiple synthetic pathways to 5-Bromo-1-naphthamide exist, a common approach involves the amidation of 5-bromonaphthalene-1-carboxylic acid.[5]

Based on this pathway, we can classify potential organic impurities:

-

Starting Materials: Unreacted 5-bromonaphthalene-1-carboxylic acid.

-

Intermediates: Residual amounts of the activated acyl chloride intermediate.

-

By-products:

-

Isomeric Impurities: Bromination of the naphthalene ring can potentially occur at other positions, leading to isomers of the starting material and the final product.

-

Over-reaction Products: Formation of di-brominated species.

-

Side-reaction Products: Impurities arising from reactions with residual reagents or solvents.

-

-

Degradation Products: Hydrolysis of the amide back to the carboxylic acid.

In addition to organic impurities, inorganic impurities (e.g., residual catalysts, salts) and residual solvents from the reaction and purification steps must also be considered.[3]

A Multi-Modal Analytical Workflow for Purity Assessment

No single analytical technique is sufficient to provide a complete purity profile. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, is essential for a comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

HPLC, particularly with UV or Diode Array Detection (DAD), is the primary technique for quantifying the main component and detecting non-volatile organic impurities. A well-developed reversed-phase HPLC method can separate the main compound from its structurally related impurities.[6][7]

Rationale for Method Design: A C18 column is chosen for its versatility in retaining aromatic compounds like naphthalene derivatives.[7] A gradient elution with acetonitrile and a buffered aqueous phase allows for the separation of compounds with a range of polarities, from the more polar carboxylic acid starting material to potentially less polar by-products. The pH of the mobile phase is controlled to ensure consistent ionization states of acidic or basic analytes.[7]

Detailed Experimental Protocol: HPLC-DAD

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) %A %B 0 60 40 20 30 70 25 30 70 26 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, 230 nm (for quantification) and spectral scan from 200-400 nm (for peak purity analysis).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of 5-Bromo-1-naphthamide and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to make a 1 mg/mL stock solution. Further dilute as necessary.

-

Validation: The method should be validated according to USP <1225> guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities and Residual Solvents

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[10] It is particularly crucial for detecting residual solvents used in the synthesis and purification processes and for identifying low molecular weight, thermally stable by-products. The high resolution of modern MS systems can aid in the analysis of halogenated compounds.[11][12]

Rationale for Method Design: A headspace autosampler is used for residual solvent analysis to avoid injecting non-volatile matrix components onto the GC column. For other volatile impurities, a liquid injection can be used. The mass spectrometer provides definitive identification through fragmentation patterns.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: GC system with a headspace autosampler and a Mass Selective Detector.

-

Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 250 °C.

-

Headspace Parameters: Vial equilibration at 80 °C for 15 min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

Source Temperature: 230 °C.

-

-

Sample Preparation: Accurately weigh ~100 mg of 5-Bromo-1-naphthamide into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal immediately.

-

Quantification: Use an external standard calibration for expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Confirmation and Isomer Detection

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[13][14][15] For purity analysis, ¹H and ¹³C NMR are used to confirm the identity of the main component and to detect and identify structurally similar impurities, especially isomers, which may co-elute in chromatography.

Rationale for Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of different types of carbon atoms. The presence of minor signals in the spectra can indicate impurities. Comparing the chemical shifts and coupling patterns to a well-characterized reference standard is key.

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for amides as it can help in observing the N-H protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (sufficient for good signal-to-noise).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (as needed for sensitivity).

-

-

Data Interpretation:

-

Confirm the expected signals for 5-Bromo-1-naphthamide.

-

Integrate all signals in the ¹H NMR spectrum. The presence of unexpected signals or integrations that do not correspond to the expected structure indicates impurities.

-

Analyze the aromatic region carefully for additional splitting patterns that could indicate isomeric impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR provides a rapid and non-destructive method to verify the functional groups present in the molecule, serving as a quick identity check against a reference standard.[16] For 5-Bromo-1-naphthamide, key absorptions for the primary amide group are expected.

Rationale for Analysis: The presence and position of characteristic absorption bands confirm the molecular backbone. Primary amides show distinctive N-H stretching and C=O stretching vibrations.[17][18]

Expected Characteristic Absorptions for 5-Bromo-1-naphthamide:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Asymmetric & Symmetric Stretch | ~3400-3170 (two bands)[18][19] |

| Aromatic C-H | Stretch | ~3100-3000 |

| Amide C=O | Stretch (Amide I band) | ~1680-1630[18] |

| Amide N-H | Bend (Scissoring) | ~1650-1620[18] |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| C-N | Stretch | ~1335-1250 (aromatic)[19] |

| C-Br | Stretch | < 1000 |

Detailed Experimental Protocol: ATR-FTIR

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

-

Analysis: Compare the obtained spectrum with a reference spectrum of a known pure standard. Note the presence of all expected peaks and the absence of significant unexpected absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of the carboxylic acid starting material).

Data Synthesis and Reporting

The final step is to synthesize the data from all analytical techniques into a cohesive purity report.

Summary of Purity Assessment:

| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |

| HPLC-DAD | Assay (%) | 98.0% - 102.0% |

| Area % of Highest Unspecified Impurity | ≤ 0.10% | |

| Area % of Total Impurities | ≤ 0.5% | |

| GC-MS | Residual Solvents | As per ICH Q3C limits |

| NMR | Structural Confirmation | Spectrum consistent with reference standard |

| Isomeric Purity | No detectable isomeric impurities | |

| FTIR | Identity | Spectrum conforms to reference standard |

This integrated approach ensures that the purity of commercially available 5-Bromo-1-naphthamide is not just measured but thoroughly understood, providing confidence in its use for high-stakes research and development applications.

References

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). Google Scholar.

- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (n.d.). PubMed.

- Impurity Profiling. (2023, March 29). Simson Pharma Limited.

- Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.

- Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline.

- HPLC separation of genotoxic derivatives of naphthalene. (n.d.).

- Impurity Profiling In Pharmaceuticals: A Review. (n.d.). ijprajournal.com.

- 5-bromo-1-naphthamide(SALTDATA: FREE) synthesis. (n.d.). ChemicalBook.

- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek.

- Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column. (n.d.). Taylor & Francis Online.

- Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (n.d.).

- Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ioniz

- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (n.d.).

- One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. (n.d.). MDPI.

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online.

- IR: amines. (n.d.). University of Calgary.

- <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.

- Considerations for Method Validation. (2023, February 2). Pharmaceutical Technology.

- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.).

- Analysis of amides. (2022, November 4). Chemistry Online.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Structural elucid

- Identification and structure elucidation by NMR spectroscopy. (n.d.).

Sources

- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalpharmatek.com [globalpharmatek.com]

- 3. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. 5-bromo-1-naphthamide(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. uspbpep.com [uspbpep.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jchps.com [jchps.com]

- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. chemistry-online.com [chemistry-online.com]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Theoretical Elucidation of the 5-Bromo-1-naphthamide Structure

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of theoretical calculations to determine and analyze the molecular structure and properties of 5-Bromo-1-naphthamide. In the absence of extensive empirical data, computational chemistry provides a powerful, predictive framework for understanding molecular geometry, spectroscopic signatures, and electronic characteristics. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Introduction: The Rationale for a Computational Approach

5-Bromo-1-naphthamide belongs to the naphthamide class of compounds, a scaffold of interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties exhibited by its derivatives. The introduction of a bromine atom at the C5 position is expected to significantly modulate the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, such as halogen bonding.

When experimental data, particularly from single-crystal X-ray diffraction, is not available, theoretical calculations become indispensable.[1][2] They provide a high-resolution view of the molecule's three-dimensional structure and a wealth of information that can guide synthesis, predict reactivity, and aid in the interpretation of spectroscopic data. This guide outlines a complete in silico workflow for characterizing 5-Bromo-1-naphthamide, grounded in the principles of quantum mechanics.

Part I: Establishing the Theoretical Framework

The accuracy of any computational study is fundamentally dependent on the chosen methodology. For a molecule like 5-Bromo-1-naphthamide, which contains 22 atoms including a second-row element (Br) and polar functional groups, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[3][4]

Causality Behind Methodological Choices

-

Density Functional Theory (DFT): Unlike more computationally demanding ab initio methods, DFT calculates the electronic energy and properties based on the electron density, a more manageable variable than the many-electron wavefunction.[5] This makes it highly suitable for molecules of this size. The Hohenberg-Kohn theorems provide the formal foundation for DFT, establishing that the ground-state electron density uniquely determines all ground-state properties of a system.[5]

-

Functional - B3LYP: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this workflow. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects, particularly in aromatic systems.[6] It has a long track record of providing reliable geometric and spectroscopic predictions for a wide range of organic molecules.[7]

-

Basis Set - 6-311++G(d,p): The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is chosen for its robustness:

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to be described accurately.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential lone pairs and for describing the "tail" regions of the electron density, which are important for intermolecular interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort from their standard atomic forms, which is essential for describing the anisotropic environment within a molecule and accurately modeling chemical bonds.

-

Computational Workflow Overview

The logical flow of the theoretical investigation is designed to build a comprehensive understanding of the molecule, from its most stable structure to its predicted spectroscopic and electronic properties.

Caption: Computational workflow for the theoretical analysis of 5-Bromo-1-naphthamide.

Part II: In Silico Experimental Protocols

The following protocols outline the step-by-step methodology for conducting the theoretical calculations using a standard quantum chemistry software package (e.g., Gaussian).

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol aims to find the most stable three-dimensional arrangement of the atoms and to confirm it is a true energy minimum.

-

Input Structure Creation: Construct an initial 3D model of 5-Bromo-1-naphthamide using a molecular editor. Ensure reasonable bond lengths and angles.

-

Calculation Setup:

-

Method: B3LYP/6-311++G(d,p)

-

Keywords: Opt Freq (This combination requests an optimization followed by a frequency calculation at the optimized geometry).

-

Charge and Multiplicity: 0 and 1 (neutral singlet ground state).

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Validation: Upon completion, verify the following:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable minimum.

-

The output file contains the final optimized Cartesian coordinates, thermodynamic data, and a list of vibrational frequencies and their corresponding IR intensities.

-

Protocol 2: NMR and UV-Vis Spectra Prediction

These calculations are performed on the optimized geometry obtained from Protocol 1.

-

NMR Calculation Setup:

-

Method: B3LYP/6-311++G(d,p)

-

Keywords: NMR=GIAO (The Gauge-Independent Atomic Orbital method is the standard for reliable NMR predictions).

-

Input Geometry: Use the optimized coordinates from the previous step.

-

-

UV-Vis Calculation Setup (TD-DFT):

-

Method: B3LYP/6-311++G(d,p)

-

Keywords: TD(NStates=10) (Requests a Time-Dependent DFT calculation to find the first 10 excited states).

-

Input Geometry: Use the optimized coordinates.

-

-

Execution and Analysis:

-

Run both calculations.

-

For NMR, extract the calculated absolute shielding tensors. These are typically referenced against a separately calculated value for Tetramethylsilane (TMS) at the same level of theory to obtain chemical shifts (δ).

-

For UV-Vis, extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f), which are proportional to the intensity of the absorption.

-

Part III: Results and Structural Elucidation

The data generated from these calculations provides a detailed molecular portrait of 5-Bromo-1-naphthamide.

Optimized Molecular Geometry

The geometry optimization reveals the molecule's most stable conformation. Key structural parameters are presented below. The numbering scheme used is defined in the diagram.

Caption: Logical relationship between calculated properties and chemical insights.

-